BRL-37344

Description

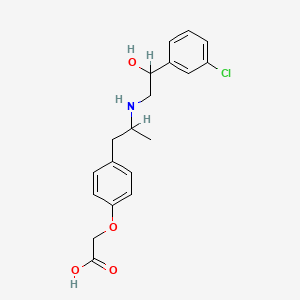

Structure

3D Structure

Properties

CAS No. |

114333-71-0 |

|---|---|

Molecular Formula |

C19H22ClNO4 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |

InChI Key |

ZGGNJJJYUVRADP-ACJLOTCBSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |

Appearance |

Solid powder |

Other CAS No. |

116049-78-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |

Origin of Product |

United States |

Foundational & Exploratory

The Agonist BRL-37344: A Technical Guide to its Mechanism of Action at the β3-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of BRL-37344, a selective agonist of the β3-adrenergic receptor (β3-AR). The document details the binding affinity and functional potency of this compound, outlines the primary and alternative signaling pathways it activates, and provides detailed protocols for key experimental assays.

Core Mechanism of Action

This compound is a potent and selective agonist for the β3-adrenergic receptor.[1] Its primary mechanism of action involves binding to the β3-AR, a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades. While its selectivity for the β3 subtype is a defining characteristic, it also exhibits weaker binding affinity for β1 and β2-adrenergic receptors.[1]

The canonical signaling pathway initiated by this compound at the β3-AR involves the coupling to a stimulatory G-protein (Gs). This interaction triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

However, research has revealed that the signaling pathways activated by this compound are more complex and can be tissue-dependent. In addition to the canonical Gs-cAMP pathway, this compound has been shown to induce cellular effects through nitric oxide synthase (NOS) and AMP-activated protein kinase (AMPK) signaling.[2][3][4]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at adrenergic receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound for β-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species/System | Reference |

| β3 | 287 | Not Specified | [1] |

| β1 | 1750 | Not Specified | [1] |

| β2 | 1120 | Not Specified | [1] |

Table 2: Functional Potency (EC50) of this compound in Adenylyl Cyclase Activation

| Tissue/Cell Type | EC50 (nM) | Species | Reference |

| Human Recombinant β3-AR | 15 | Human | [5] |

| Human Recombinant β1-AR | 112 | Human | [5] |

| Human Recombinant β2-AR | 177 | Human | [5] |

| Rat Brown Adipose Tissue | ~700 | Rat | [6] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound upon binding to the β3-adrenergic receptor.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the interaction of this compound with β3-adrenergic receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter or gamma counter.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add the various concentrations of this compound to the wells.

-

For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) to a set of control wells.

-

Add a fixed concentration of the radioligand to all wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation or gamma counter.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its agonistic activity.

Materials:

-

Cell membranes or whole cells expressing the β3-adrenergic receptor.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, pH 7.4).

-

[α-³²P]ATP or a non-radioactive cAMP detection kit (e.g., ELISA, HTRF).

-

Stop solution (e.g., 2% SDS, 50 mM ATP, 2 mM cAMP).

-

Dowex and alumina columns (for radioactive assay).

-

Scintillation counter (for radioactive assay) or plate reader (for non-radioactive assays).

Procedure (Radioactive Method):

-

Prepare serial dilutions of this compound in assay buffer.

-

In reaction tubes, add the cell membrane preparation.

-

Add the different concentrations of this compound to the tubes.

-

Initiate the reaction by adding the assay buffer containing [α-³²P]ATP.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).

-

Terminate the reaction by adding the stop solution and boiling for 3-5 minutes.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

-

Elute the [³²P]cAMP and measure the radioactivity using a scintillation counter.

-

Plot the amount of cAMP produced against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This technical guide provides a foundational understanding of the mechanism of action of this compound at the β3-adrenergic receptor. The provided data, signaling pathway diagrams, and experimental protocols are intended to be a valuable resource for researchers in the fields of pharmacology, cell biology, and drug development.

References

- 1. BRL 37344, sodium salt | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 2. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-37344 Effects on Cyclic AMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor family.[1] Its activation triggers a cascade of intracellular signaling events, most notably the production of cyclic adenosine monophosphate (cAMP). This second messenger plays a pivotal role in regulating various physiological processes, including thermogenesis, lipolysis, and smooth muscle relaxation. This technical guide provides an in-depth analysis of the effects of this compound on cAMP production, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Signaling Pathway

This compound primarily exerts its effects by binding to the β3-adrenergic receptor. This interaction initiates a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the cellular response.

References

A Technical Guide to the Role of BRL-37344 in Endothelial Nitric Oxide Synthase (eNOS) Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which the selective β3-adrenergic receptor (β3-AR) agonist, BRL-37344, activates endothelial nitric oxide synthase (eNOS). The document outlines the core signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols relevant to the investigation of this process.

Introduction: this compound and Endothelial Function

This compound is a potent and selective agonist for the β3-adrenergic receptor. While historically associated with metabolic functions in adipose tissue, β3-ARs are also expressed in the endothelium of the cardiovascular system, including human coronary microarteries.[1][2] Their activation plays a crucial role in modulating vascular tone. A primary mechanism underlying this function is the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a key signaling molecule in vasodilation.[3][4] This guide elucidates the specific pathways initiated by this compound that lead to eNOS activation and subsequent NO production.

The Core Signaling Pathway: β3-AR to eNOS Activation

The activation of eNOS by this compound is a multi-step process initiated by the binding of this compound to β3-ARs located on the endothelial cell membrane. This interaction triggers a downstream signaling cascade that converges on the phosphorylation of eNOS at specific activating residues.

2.1 The PI3K/Akt Signaling Axis

A predominant pathway implicated in this compound-mediated eNOS activation is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4][5] Stimulation of the β3-AR by this compound leads to the activation of PI3K. This kinase then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B), recruiting it to the cell membrane where it is subsequently phosphorylated and activated.[5]

Activated Akt directly phosphorylates eNOS on the serine 1177 residue (Ser1177).[4][6] The phosphorylation of this specific site is a well-established mechanism for increasing eNOS enzyme activity, leading to enhanced production of nitric oxide.[6][7] Studies have demonstrated that the NO production induced by this compound is associated with this activation of the PI3K/Akt pathway and the subsequent phosphorylation of eNOS at Ser1177.[4] The crucial role of this pathway is further evidenced by experiments where the PI3K inhibitor, LY294002, successfully blocks the effects of this compound on endothelial cells.[8]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Endothelial beta3-adrenoceptors mediate vasorelaxation of human coronary microarteries through nitric oxide and endothelium-dependent hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 3-adrenoreceptor Regulation of Nitric Oxide in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NO production and eNOS phosphorylation induced by epinephrine through the activation of beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta 3-adrenergic receptors mediate choroidal endothelial cell invasion, proliferation, and cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogenic Properties of BRL-37344

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344, a potent and selective β3-adrenoceptor (β3-AR) agonist, has been a subject of extensive research for its thermogenic and anti-obesity effects. This technical guide provides a comprehensive overview of the core thermogenic properties of this compound, focusing on its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols for its investigation. The primary mechanism of this compound-induced thermogenesis lies in its ability to activate β3-adrenoceptors predominantly found on the surface of brown and beige adipocytes. This activation triggers a downstream signaling cascade, leading to increased expression and activity of Uncoupling Protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis to dissipate energy as heat. This guide summarizes key quantitative data from preclinical studies, outlines detailed methodologies for reproducing pivotal experiments, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation of this compound's therapeutic potential.

Introduction

Obesity and associated metabolic disorders represent a growing global health crisis. Brown adipose tissue (BAT), with its unique capacity for non-shivering thermogenesis, has emerged as a promising target for therapeutic interventions aimed at increasing energy expenditure. This compound is a research compound that has been instrumental in elucidating the role of the β3-adrenoceptor in mediating the thermogenic functions of BAT. As a selective β3-AR agonist, it mimics the action of norepinephrine, the endogenous activator of BAT, but with greater specificity, thereby minimizing off-target effects on β1- and β2-adrenoceptors which are more prevalent in cardiovascular tissues. This document serves as a technical resource for researchers, providing a consolidated repository of quantitative data, detailed experimental procedures, and visual aids to support the study of this compound's thermogenic properties.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

The thermogenic effects of this compound are primarily mediated through the activation of the β3-adrenoceptor in brown adipocytes. This initiates a well-characterized signaling cascade that culminates in increased thermogenesis.

Signaling Pathway Diagram

The binding of this compound to the β3-AR activates a heterotrimeric Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates key downstream targets, including hormone-sensitive lipase (HSL) and transcription factors such as cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to increased lipolysis, providing fatty acids as fuel for thermogenesis, and enhanced transcription of the UCP1 gene.

Quantitative Data on Thermogenic Effects

The following tables summarize the quantitative effects of this compound on key thermogenic parameters as reported in various preclinical studies.

Table 1: Effect of this compound on Body Temperature in Rodents

| Animal Model | Dose | Route of Administration | Change in Rectal Temperature (°C) | Duration of Effect | Reference |

| Rat | 40 µg/kg | Intraperitoneal | Not specified, but described as a supramaximal thermogenic dose | Not specified | [1] |

| Rat | 100 µg/kg | Intraperitoneal | Prevented and reversed lipopolysaccharide-evoked thermogenesis | Not specified | [2] |

Table 2: Effect of this compound on Oxygen Consumption (VO2) / Energy Expenditure in Rodents

| Animal Model | Dose | Route of Administration | Increase in VO2 / Energy Expenditure | Experimental Conditions | Reference |

| Rat | 2.5 - 10 µg/kg | Intraperitoneal | Linear dose-dependent increase | Cold-reared rats at 25°C | [3] |

| Rat | 40 µg/kg | Intraperitoneal | Increased heat production | Ambient temperature of 25°C | [1] |

Table 3: Effect of this compound on UCP1 Expression in Brown Adipose Tissue

| Experimental System | This compound Concentration | Duration of Treatment | UCP1 mRNA Fold Change | UCP1 Protein Fold Change | Reference |

| Cultured rat brown adipocytes | Dose-dependent | Not specified | Increased expression | Increased expression | |

| In vivo (Rat) | Not specified | Not specified | Implied increase via β3-AR agonism | Implied increase via β3-AR agonism | [1][3] |

Note: Specific fold-change values are often not reported in a standardized manner across studies. The table reflects the reported trends.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the thermogenic properties of this compound.

Measurement of Body Temperature in Rodents

This protocol describes the use of implantable transponders for continuous and accurate monitoring of core body temperature.

Materials:

-

This compound

-

Sterile saline (vehicle)

-

Implantable temperature transponders (e.g., IPTT-300)

-

Transponder reader/scanner

-

Surgical instruments for implantation

-

Anesthesia (e.g., isoflurane)

-

Animal scale

-

Experimental animals (e.g., male Wistar rats or C57BL/6 mice)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Transponder Implantation:

-

Anesthetize the animal using a standardized protocol.

-

Surgically implant the temperature transponder intraperitoneally or subcutaneously in the interscapular region.

-

Allow a recovery period of at least 72 hours post-surgery.

-

-

Baseline Temperature Measurement: Record baseline body temperature for each animal at regular intervals for at least 24 hours prior to drug administration.

-

Drug Administration:

-

Prepare fresh solutions of this compound in sterile saline at the desired concentrations.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Post-Administration Monitoring:

-

Record body temperature at regular intervals (e.g., every 15-30 minutes) for several hours post-injection using the transponder scanner.

-

Continue monitoring until body temperature returns to baseline levels.

-

-

Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the this compound-treated and vehicle-treated groups.

Measurement of Oxygen Consumption (Indirect Calorimetry)

This protocol outlines the use of an open-circuit indirect calorimetry system to measure whole-body energy expenditure.

Materials:

-

This compound

-

Sterile saline (vehicle)

-

Open-circuit indirect calorimetry system (e.g., CLAMS)

-

Metabolic cages

-

Animal scale

-

Experimental animals

Procedure:

-

System Calibration: Calibrate the O2 and CO2 analyzers of the indirect calorimetry system according to the manufacturer's instructions.

-

Animal Acclimation: Acclimate the animals to the metabolic cages for at least 24-48 hours before data collection to minimize stress-induced artifacts.

-

Baseline Measurement: Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for at least 24 hours.

-

Drug Administration:

-

Briefly remove the animal from the metabolic cage.

-

Administer this compound or vehicle.

-

Immediately return the animal to the metabolic cage.

-

-

Post-Administration Measurement: Continue recording VO2, VCO2, and RER for several hours following administration.

-

Data Analysis:

-

Calculate energy expenditure using the Weir equation: Energy Expenditure (kcal/hr) = [3.9 x VO2 (L/hr)] + [1.1 x VCO2 (L/hr)].

-

Analyze the change in energy expenditure from baseline and compare the responses between treatment groups.

-

Quantification of UCP1 mRNA Expression (RT-qPCR)

This protocol details the measurement of UCP1 gene expression in brown adipose tissue.

Materials:

-

This compound

-

Sterile saline (vehicle)

-

Interscapular brown adipose tissue (iBAT)

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix

-

Primers specific for UCP1 and a reference gene (e.g., β-actin, GAPDH)

-

qPCR instrument

Procedure:

-

Animal Treatment and Tissue Collection:

-

Administer this compound or vehicle to the animals at the desired dose and for the specified duration.

-

Euthanize the animals and dissect the iBAT.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

-

RNA Extraction: Extract total RNA from the iBAT samples using a suitable RNA extraction kit following the manufacturer's protocol.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, UCP1-specific primers, reference gene primers, and a qPCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for UCP1 and the reference gene.

-

Calculate the relative expression of UCP1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control group.

-

Quantification of UCP1 Protein Expression (Western Blotting)

This protocol describes the measurement of UCP1 protein levels in brown adipose tissue.

Materials:

-

This compound

-

Sterile saline (vehicle)

-

Interscapular brown adipose tissue (iBAT)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibody against UCP1

-

Secondary antibody (HRP-conjugated)

-

Loading control antibody (e.g., β-actin, GAPDH)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Animal Treatment and Tissue Collection: Follow the same procedure as for RT-qPCR.

-

Protein Extraction:

-

Homogenize the iBAT samples in lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against UCP1 and the loading control antibody.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for UCP1 and the loading control using densitometry software.

-

Normalize the UCP1 band intensity to the loading control and compare the relative protein levels between treatment groups.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described above.

Conclusion

This compound remains a critical pharmacological tool for investigating the thermogenic potential of brown adipose tissue. Its selective activation of the β3-adrenoceptor provides a clear model for studying the downstream signaling events and physiological responses that lead to increased energy expenditure. The data and protocols presented in this technical guide offer a foundational resource for researchers aiming to explore the therapeutic applications of β3-AR agonists in the context of obesity and metabolic disease. Further research focusing on the long-term efficacy and safety of more specific and potent β3-AR agonists is warranted to translate these promising preclinical findings into effective clinical therapies.

References

- 1. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Functional exploration of brown adipose tissue using beta3 agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of BRL-37344

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344, also known as Fosigotifator, is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] Initially investigated for the treatment of obesity and type 2 diabetes, its distinct pharmacological profile has made it a valuable research tool for elucidating the physiological roles of the β3-adrenoceptor. This technical guide provides a comprehensive overview of the physiological effects of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its primary effects by binding to and activating the β3-adrenoceptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates a wide range of downstream cellular responses. While this compound is highly selective for the β3-AR, at higher concentrations, it can also interact with β1- and β2-adrenoceptors.[5][6][7]

Physiological Effects

The activation of β3-adrenoceptors by this compound triggers a cascade of physiological responses, primarily related to metabolism and energy expenditure.

Metabolic Effects

Lipolysis and Thermogenesis: this compound is a potent stimulator of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, in both brown and white adipocytes.[8][9] In brown adipose tissue (BAT), the activation of β3-AR by this compound leads to increased thermogenesis, the process of heat production.[6] This effect is mediated by the uncoupling protein 1 (UCP1), which dissipates the proton gradient in mitochondria, generating heat instead of ATP. Studies in obese mice have shown that treatment with this compound significantly reduces body weight.[1]

Glucose Homeostasis: this compound has demonstrated complex, dose-dependent effects on glucose metabolism. At low concentrations, it can stimulate glucose utilization in skeletal muscle via an atypical β-adrenoceptor.[10][11][12] However, at higher concentrations, it can inhibit insulin-stimulated glycogen synthesis through β2-adrenoceptor activation.[10][11][12] More recent studies have shown that this compound can stimulate GLUT4 translocation and glucose uptake in skeletal muscle through a β2-adrenoceptor-mediated mechanism that is independent of Akt but dependent on mTORC2.[3] This suggests a potential insulin-independent pathway for improving glucose uptake.

Cardiovascular Effects

The cardiovascular effects of this compound are multifaceted. In human atrial myocardium, this compound can increase the force of contraction, an effect mediated by β1- and β2-adrenoceptors.[5][6] Concurrently, it induces the activity of endothelial nitric oxide synthase (eNOS) via β3-adrenoceptor stimulation, which can have vasorelaxant effects.[5][6] In human failing myocardium, this compound has been shown to affect eNOS phosphorylation.

Other Physiological Effects

-

Detrusor Smooth Muscle Relaxation: this compound has been shown to decrease nerve-evoked contractions in human detrusor smooth muscle, suggesting a potential therapeutic application in overactive bladder. This effect is mediated, in part, by the opening of large-conductance Ca2+-activated K+ (BK) channels.[13]

-

Food Intake: Peripheral injections of this compound have been found to decrease food intake in both lean and obese Zucker rats.[14]

-

Myocardial Ischemia/Reperfusion Injury: Pre-treatment with this compound has been shown to reduce myocardial ischemia/reperfusion injury in vivo. This protective effect is associated with the activation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1), and the suppression of the mTOR and p70S6K signaling pathways.[5][15]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological properties and physiological effects of this compound.

Table 1: Receptor Binding Affinities (Ki values)

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| β3-adrenoceptor | 287 | Transfected CHO cells | [3][7] |

| β1-adrenoceptor | 1750 | Transfected CHO cells | [3][7] |

| β2-adrenoceptor | 1120 | Transfected CHO cells | [3][7] |

Table 2: Functional Potency (EC50 values)

| Physiological Effect | EC50 (nM) | Species/Tissue | Reference |

| Lipolysis (Brown Adipocytes) | 5 ± 1 | Rat | [8] |

| Lipolysis (White Adipocytes) | 56 ± 9 | Rat | [8] |

| Adenylyl Cyclase Activation | ~700 | Rat Brown Adipose Tissue | [16] |

| Glucose Uptake (L6 Myotubes) | pEC50 7.41 ± 0.2 | Rat | [1] |

Signaling Pathways

The signaling cascades initiated by this compound are crucial to its physiological effects. The following diagrams illustrate the key pathways.

Caption: Canonical β3-adrenoceptor signaling pathway activated by this compound.

Caption: Cardioprotective signaling pathway of this compound in myocardial ischemia/reperfusion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for β-adrenoceptor subtypes.

Materials:

-

Cell membranes expressing the β-adrenoceptor subtype of interest (e.g., from transfected CHO cells or tissue homogenates like rat brown adipose tissue).

-

Radioligand (e.g., [3H]CGP 12177 for β1/β2/β3 or a more selective radioligand if available).[7]

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of radioligand.

-

Increasing concentrations of this compound (for competition binding).

-

Membrane preparation (typically 20-50 µg of protein).

-

For non-specific binding control wells, add a high concentration of a non-labeled antagonist (e.g., propranolol).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Materials:

-

Membrane preparations (as described above).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.5).

-

[α-32P]ATP.

-

This compound stock solution.

-

Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).

-

Dowex and alumina columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In reaction tubes, combine the assay buffer, [α-32P]ATP, and increasing concentrations of this compound.

-

Initiation: Add the membrane preparation to initiate the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding the stopping solution and boiling for 3-5 minutes.

-

cAMP Separation: Separate the newly synthesized [32P]cAMP from other labeled nucleotides using sequential Dowex and alumina column chromatography.

-

Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

-

Data Analysis: Plot the amount of cAMP produced as a function of this compound concentration to determine the EC50 value.

Lipolysis Assay in Isolated Adipocytes

Objective: To quantify the effect of this compound on lipolysis by measuring glycerol or free fatty acid release.

Materials:

-

Adipose tissue (e.g., rat epididymal white adipose tissue or interscapular brown adipose tissue).

-

Collagenase solution.

-

Krebs-Ringer bicarbonate buffer with HEPES (KRBH) containing bovine serum albumin (BSA).

-

This compound stock solution.

-

Glycerol or free fatty acid assay kit.

-

Spectrophotometer or fluorometer.

Procedure:

-

Adipocyte Isolation: Mince adipose tissue and digest with collagenase solution at 37°C with gentle shaking. Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the isolated adipocytes with KRBH buffer.

-

Incubation: Resuspend the adipocytes in KRBH buffer with BSA and incubate with increasing concentrations of this compound at 37°C for a set time (e.g., 60-120 minutes).

-

Sample Collection: At the end of the incubation, centrifuge the tubes to separate the adipocytes from the infranatant. Collect the infranatant for analysis.

-

Quantification: Measure the concentration of glycerol or free fatty acids in the infranatant using a commercially available assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of glycerol or free fatty acids released as a function of this compound concentration to determine the EC50 value.

Skeletal Muscle Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in skeletal muscle cells or isolated muscle tissue.

Materials:

-

L6 myotubes or isolated skeletal muscle (e.g., rat soleus muscle).

-

Krebs-Henseleit bicarbonate (KHB) buffer.

-

2-deoxy-D-[3H]glucose or other labeled glucose analog.

-

This compound stock solution.

-

Scintillation counter.

Procedure:

-

Cell/Tissue Preparation: Culture L6 myoblasts until they differentiate into myotubes. For isolated muscle, carefully dissect the muscle and pre-incubate in KHB buffer.

-

Stimulation: Incubate the cells or muscle with this compound at various concentrations in KHB buffer for a specified time.

-

Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the incubation medium and incubate for a short period (e.g., 10-20 minutes).

-

Termination: Stop the uptake by washing the cells or muscle with ice-cold KHB buffer.

-

Lysis and Counting: Lyse the cells or muscle and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactive counts to protein content. Plot the glucose uptake as a function of this compound concentration to determine the EC50.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the β3-adrenoceptor. Its selective activation of this receptor has provided invaluable insights into the regulation of energy metabolism, cardiovascular function, and other physiological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the β3-adrenoceptor pathway. As research continues, a deeper understanding of the intricate signaling networks modulated by this compound will undoubtedly pave the way for novel therapeutic strategies for a range of metabolic and other disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between lipolysis and cyclic AMP generation mediated by atypical beta-adrenoceptors in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. An improved procedure for the isolation of rat brown adipose tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Behavior-driven monitoring of thermogenesis in mice using a thermal gradient ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-37344: A Technical Guide to its Pharmacology and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis. This technical guide provides an in-depth overview of the pharmacology of this compound, with a focus on its receptor binding affinity, downstream signaling pathways, and functional effects in various tissues. Detailed methodologies for key experimental procedures are provided to facilitate further research and development in this area.

Introduction

This compound, chemically known as (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, is a synthetic compound that has been instrumental in characterizing the physiological and pharmacological roles of the β3-adrenergic receptor.[1] While initially investigated for its potential in treating obesity and type 2 diabetes, its clinical development has not progressed. Nevertheless, this compound remains a valuable research tool for understanding β3-AR signaling and its therapeutic potential. This document serves as a comprehensive resource on the pharmacology of this compound.

Receptor Binding Affinity

This compound exhibits preferential binding to the β3-adrenergic receptor, with lower affinity for the β1- and β2-adrenergic receptor subtypes. The binding affinity is typically determined through radioligand displacement assays, where this compound competes with a radiolabeled ligand, such as [3H]-CGP 12177, for binding to receptors expressed in cell lines like Chinese Hamster Ovary (CHO) cells.

Table 1: Receptor Binding Affinity (Ki) of this compound at Human β-Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| β1 | ~1750 | CHO | [3H]-CGP 12177 | [2] |

| β2 | ~1120 | CHO | [3H]-CGP 12177 | [2] |

| β3 | ~29 - 287 | CHO / IBAT | [3H]-CGP 12177 | [2] |

Note: Ki values can vary depending on the experimental conditions and cell system used. IBAT refers to interscapular brown adipose tissue.

Pharmacology and Mechanism of Action

The pharmacological effects of this compound are primarily mediated through the activation of β3-adrenergic receptors, which are Gs-protein coupled receptors. Upon binding, this compound initiates a signaling cascade that leads to various cellular responses depending on the tissue type.

Downstream Signaling Pathways

Activation of the β3-AR by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects.

In certain tissues, such as the myocardium, this compound has also been shown to stimulate the endothelial nitric oxide synthase (eNOS) pathway, leading to the production of nitric oxide (NO).

References

- 1. Effects of two beta3-agonists, CGP 12177A and BRL 37344, on coronary flow and contractility in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of BRL-37344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344, a synthetic phenoxypropanolamine derivative, emerged from early research as a potent and selective agonist for the β3-adrenergic receptor (β3-AR). Its initial characterization sparked significant interest due to the potential therapeutic applications of β3-AR activation, particularly in the regulation of metabolism. This technical guide provides an in-depth overview of the discovery and foundational pharmacological characterization of this compound, detailing its binding affinities, functional potencies, and the key experimental protocols utilized in its initial assessment.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from initial characterization studies of this compound, providing a comparative view of its binding and functional properties across different adrenergic receptor subtypes and experimental systems.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Radioligand | Source Tissue/Cell Line |

| β1-Adrenergic | 1750 | [3H]CGP-12177 | Recombinant |

| β2-Adrenergic | 1120 | [3H]CGP-12177 | Recombinant |

| β3-Adrenergic | 287 | [3H]CGP-12177 | Recombinant |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of this compound

| Assay | Cell/Tissue Type | Parameter | EC50 / pEC50 |

| Adenylyl Cyclase Activation | Rat Brown Adipose Tissue | cAMP Accumulation | EC50: 0.02 µM |

| Adenylyl Cyclase Activation | Rat Heart | cAMP Accumulation | Heart/BAT EC50 Ratio: 38 |

| cAMP Accumulation | CHO-K1-hβ3AR Cells | cAMP Levels | - |

| Glucose Uptake | L6 Myotubes | 2-Deoxyglucose Uptake | pEC50: 7.41 ± 0.2 |

| cAMP Accumulation | L6 Myotubes | cAMP Levels | pEC50: 6.57 ± 0.1 |

EC50 (half maximal effective concentration) and pEC50 (-log(EC50)) are measures of the concentration of a drug that induces a response halfway between the baseline and maximum.

Key Signaling Pathways

This compound primarily exerts its effects through the activation of β3-adrenergic receptors, leading to downstream signaling cascades. However, its activity at other β-adrenergic receptor subtypes, particularly at higher concentrations, contributes to its overall pharmacological profile.

β-Adrenergic Receptor Signaling

The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

GLUT4 Translocation in Skeletal Muscle

In skeletal muscle cells, this compound stimulates glucose uptake via a pathway that is dependent on mTORC2 but independent of the classical insulin signaling intermediates Akt and AMPK.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections outline the core experimental protocols used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for β-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [3H]CGP-12177).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in β-adrenergic signaling.

Objective: To determine the potency (EC50) and efficacy of this compound in activating adenylyl cyclase.

Materials:

-

Cell membranes or intact cells expressing the β-adrenergic receptor.

-

This compound solutions of varying concentrations.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing cofactors (e.g., Mg2+).

-

cAMP detection kit (e.g., Scintillation Proximity Assay (SPA), ELISA, or FRET-based).

Procedure:

-

Reaction Setup: In a multi-well plate, combine cell membranes or intact cells with varying concentrations of this compound.

-

Initiation: Start the enzymatic reaction by adding ATP and cofactors.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

Termination: Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method. For SPA, radiolabeled ATP is used, and the proximity of the generated radiolabeled cAMP to scintillant-coated beads is measured.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 and maximal response.

In Vivo Glucose Uptake in Mice

This in vivo experiment assesses the metabolic effects of this compound by measuring its impact on glucose uptake in various tissues.[2]

Objective: To measure the effect of this compound on glucose uptake in different tissues of mice.

Animals:

-

Male C57BL/6J mice.

Materials:

-

This compound solution.

-

2-deoxy-D-[3H]glucose (radiolabeled glucose analog).

-

Anesthetic (e.g., pentobarbital).

-

Scintillation counter.

Procedure:

-

Acclimatization and Fasting: Acclimatize mice to handling and fast for 5 hours prior to the experiment.

-

Anesthesia: Anesthetize the mice with an intraperitoneal (i.p.) injection of pentobarbital.

-

This compound Administration: Administer this compound (e.g., 1 mg/kg) or saline (control) via i.p. injection.

-

Radiotracer Injection: After 20 minutes, inject 2-deoxy-D-[3H]glucose (e.g., 130 µCi/kg) i.p.

-

Tissue Collection: After 1 hour, euthanize the mice and collect various tissues (e.g., skeletal muscle, adipose tissue, heart).

-

Sample Processing: Homogenize the tissues and deproteinize the samples.

-

Quantification: Measure the amount of accumulated 2-deoxy-D-[3H]glucose-6-phosphate in the tissues using a scintillation counter.

-

Data Analysis: Calculate the glucose uptake rate for each tissue and compare the this compound-treated group to the control group.

Conclusion

The initial characterization of this compound established it as a valuable pharmacological tool for investigating the roles of the β3-adrenergic receptor. Its selectivity for the β3-AR, coupled with its demonstrated effects on metabolism, particularly glucose uptake, has paved the way for further research into the therapeutic potential of β3-AR agonists. The data and protocols presented in this guide provide a foundational understanding of the core pharmacological properties of this compound, serving as a critical resource for researchers in the field of adrenergic signaling and metabolic drug discovery.

References

Methodological & Application

BRL-37344: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenoceptor, a key regulator of lipolysis and thermogenesis. While it has been extensively studied for its potential therapeutic effects in metabolic disorders, it also exhibits activity at β1 and β2-adrenoceptors, particularly at higher concentrations.[1][2][3] This document provides detailed protocols for in vitro studies involving this compound, focusing on its characterization and application in various cell-based and tissue-based assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Models

| Model System | Assay | This compound Concentration | Observed Effect | Receptor Subtype(s) Implicated | Reference |

| Human Atrial Myocardium | Force of Contraction | 0 - 100 µM | Concentration-dependent increase in force of contraction. | β1/β2-AR | [4] |

| Human Atrial Myocardium | eNOS Activation | 10 µM | Increased detection of activated eNOS. | β3-AR | [1][3][5][6] |

| Mouse Soleus Muscle | Fuel Utilization | 1 x 10⁻¹⁰ M | Increased 2-deoxyglucose uptake (40%), glucose oxidation (50%), and palmitate oxidation (70%). | β-adrenoceptor (novel, termed β(skel)) | [7] |

| L6 Skeletal Muscle Cells | GLUT4 Translocation & Glucose Uptake | Not Specified | Increased GLUT4 translocation and glucose uptake. | β2-AR | [8] |

| HepG2 Cells | Apolipoprotein A-I Expression | 10⁻⁵ or 10⁻⁶ mol/L | Upregulation of ApoA-I mRNA and protein expression. | β3-AR | [9] |

| Human Detrusor Smooth Muscle | Nerve-Evoked Contractions | Concentration-dependent | Decreased amplitude, muscle force, and duration of contractions. | β3-AR | [10][11] |

| Mouse Adipose Tissue Explants | Adiponectin Secretion | 10 µM | Inhibition of adiponectin mRNA and secretion. | β3-AR |

Table 2: Binding Affinity of this compound for β-Adrenoceptor Subtypes

| Receptor Subtype | Assay Type | Radioligand | This compound Affinity (Ki) | Reference |

| β1/β2/β3-AR | Radioligand Binding | ³H-CGP 12177 | Displacement observed at concentrations affecting force of contraction. | [1][4] |

| Pig β-AR Subtypes | Radioligand Binding | [³H]dihydroalprenolol | 100-fold selectivity for a high-affinity site (proposed β2-AR). | [12] |

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different β-adrenoceptor subtypes expressed in cell membranes.

Materials:

-

Cell membranes expressing the β-adrenoceptor subtype of interest.

-

Radioligand (e.g., [³H]-CGP 12177 for β1/β2/β3-AR, [¹²⁵I]-CYP for β1/β2-AR).

-

Non-labeled competitor (Propranolol for non-specific binding).

-

This compound stock solution.

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Filter-mate harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer. Determine the protein concentration using a BCA assay.[1]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[1]

-

50 µL of this compound at various concentrations.

-

50 µL of radioligand at a fixed concentration (near its Kd).

-

For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) instead of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]

-

Filtration: Stop the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[1]

-

Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity using a scintillation counter.[1]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Glucose Uptake Assay in L6 Myotubes

This protocol details the measurement of glucose uptake in differentiated L6 skeletal muscle cells.

Materials:

-

L6 myoblasts.

-

Growth medium (DMEM with 10% FBS).

-

Differentiation medium (DMEM with 2% FBS).

-

Serum-free medium (DMEM with 0.2% BSA).

-

Krebs-Ringer HEPES (KRH) buffer.

-

This compound stock solution.

-

Insulin (positive control).

-

2-deoxy-D-[³H]glucose.

-

0.05 N NaOH.

-

Scintillation counter and scintillation cocktail.

-

24-well plates.

Procedure:

-

Cell Culture and Differentiation:

-

Serum Starvation: Before the experiment, serum-starve the fully differentiated myotubes for 18 hours in serum-free medium.[2]

-

Treatment:

-

Wash the cells with KRH buffer.

-

Treat the cells with various concentrations of this compound or 100 nM insulin in KRH buffer for 15 minutes.[2]

-

-

Glucose Uptake:

-

Lysis and Counting:

Measurement of eNOS Activation

This protocol describes the measurement of endothelial nitric oxide synthase (eNOS) activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

-

Endothelial cells or tissue homogenates.

-

This compound stock solution.

-

L-[³H]arginine.

-

L-NAME (eNOS inhibitor).

-

Stimulation buffer (e.g., Hepes/Krebs buffer).

-

Stop buffer.

-

Dowex AG50WX-8 resin (Na⁺ form).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Cell/Tissue Preparation: Prepare endothelial cells or tissue homogenates as required for the experiment.

-

Treatment: Treat the cells/homogenates with this compound at the desired concentration and for the appropriate duration. For basal activity, incubate a parallel set of samples with L-NAME (1 mM) for 30 minutes prior to the assay.[13]

-

eNOS Activity Assay:

-

Initiate the reaction by adding L-[³H]arginine to the samples.

-

Incubate under conditions that support eNOS activity.

-

Stop the reaction by adding a stop buffer.

-

-

Separation of L-[³H]citrulline:

-

Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Elute the L-[³H]citrulline.

-

-

Quantification:

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate eNOS activity as the amount of L-[³H]citrulline produced, which is sensitive to L-NAME inhibition.[13]

-

Signaling Pathways

This compound exerts its effects through various signaling pathways depending on the cell type and the β-adrenoceptor subtype activated.

β1/β2-Adrenoceptor Signaling in Human Atrium: In human atrial myocardium, this compound acts on β1/β2-adrenoceptors, leading to the activation of adenylate cyclase, an increase in cyclic AMP (cAMP) and protein kinase A (PKA) activity. This cascade results in elevated intracellular calcium levels and an increased force of contraction.[1][3][6]

β3-Adrenoceptor-eNOS Pathway: this compound stimulates β3-adrenoceptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[1][3][6]

β2-Adrenoceptor-GLUT4 Translocation Pathway in Skeletal Muscle: In skeletal muscle cells, this compound activates β2-adrenoceptors, which promotes the translocation of GLUT4 to the plasma membrane in an mTORC2-dependent manner, thereby increasing glucose uptake.[8]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell culture, glucose uptake test, and GLUT4 translocation assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. encodeproject.org [encodeproject.org]

- 11. BRL37344, a β3-adrenergic receptor agonist, decreases nerve-evoked contractions in human detrusor smooth muscle isolated strips: role of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 13. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells | PLOS One [journals.plos.org]

Application Notes and Protocols for In Vivo Administration of BRL-37344 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a potent and selective agonist for the β3-adrenergic receptor, with some activity also reported at the β2-adrenergic receptor. It is a valuable tool for investigating the physiological roles of these receptors in various metabolic processes. In murine models, this compound has been utilized to study its effects on glucose homeostasis, lipolysis, and cardiovascular function. These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound in mice, compiled from peer-reviewed studies. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing experiments involving this compound.

Data Presentation: In Vivo Dosage and Administration of this compound in Mice

The following tables summarize the quantitative data on this compound dosage, administration routes, and observed effects in various mouse models.

| Study Focus | Mouse Model | Dosage | Administration Route | Key Findings | Reference |

| Glucose Metabolism | Wild-type mice | Not specified | Not specified | Improved glucose tolerance and increased glucose uptake in skeletal muscle. | [1][2] |

| Myocardial Ischemia/Reperfusion Injury | Wild-type mice | 5 µg/kg (single dose) | Not specified | Reduced myocardial infarct size. | [3] |

| Myocardial Ischemia/Reperfusion Injury | Wild-type mice | 5 µg/kg/day (10 days) | Not specified | Reduced myocardial infarct size. | [3] |

| Acute Sympathetic Nervous System Activation | Wild-type mice | 1 mg/kg | Intraperitoneal (i.p.) | Activates SNS signaling as an alternative to cold exposure. | [4] |

| Nephrogenic Diabetes Insipidus | X-NDI mouse model | 1 mg/kg (single dose) | Intraperitoneal (i.p.) | Potent antidiuretic effect for 3 hours. | [5] |

| Nephrogenic Diabetes Insipidus | X-NDI mouse model | Repeated 1 mg/kg doses over 24h | Intraperitoneal (i.p.) | Sustained antidiuretic effect, reducing urine output and water intake. | [5] |

| Glucose Metabolism and Transaminase Levels | Wild-type mice | Single dose | Intraperitoneal (i.p.) | Increased insulin and non-esterified fatty acids (NEFA) at 0.5 hr post-dose. | [6] |

| Hyperoxia-Induced Colonic Alterations | Newborn rat pups | 1 mg/kg and 3 mg/kg every 12h for 14 days | Subcutaneous (s.c.) | 3 mg/kg prevented hyperoxia-induced alterations. 1 mg/kg was ineffective. | [7] |

| Hyperoxia-Induced Colonic Alterations | Newborn rat pups | 6 mg/kg | Subcutaneous (s.c.) | Toxic, resulted in death. | [7] |

Experimental Protocols

Protocol 1: Acute Sympathetic Nervous System Activation

This protocol is adapted from studies using this compound to mimic acute sympathetic nervous system (SNS) activation.[4]

Materials:

-

This compound sodium salt hydrate

-

Sterile saline (0.9% NaCl)

-

Syringes (1 mL) with 25-gauge needles

-

Experimental mice

-

Animal balance

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in sterile saline. A common concentration is 0.1 mg/mL. Ensure the solution is fully dissolved.

-

The final injection volume should be approximately 0.1 mL per 10 g of body weight.

-

-

Animal Handling and Injection:

-

Weigh each mouse to determine the correct injection volume.

-

Firmly scruff the mouse and hold the tail.

-

Position the mouse with its head tilted downwards and the ventral side facing up.

-

Administer the this compound solution at a dose of 1 mg/kg body weight via intraperitoneal (i.p.) injection.[4]

-

Stagger injections to allow for consistent timing between injection and tissue collection for each mouse.

-

-

Post-Injection and Tissue Collection:

-

Wait for 3 hours after the injection.[4]

-

Euthanize the mice according to approved institutional protocols.

-

Collect tissues of interest for further analysis. Sacrifice mice in the same order they were injected.

-

Protocol 2: Investigation of Myocardial Ischemia/Reperfusion Injury

This protocol is based on a study investigating the protective effects of this compound in a model of myocardial ischemia/reperfusion.[3]

Materials:

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Surgical instruments for inducing myocardial ischemia

-

Monitoring equipment (e.g., ECG)

-

Experimental mice

Procedure:

-

Drug Preparation and Administration:

-

Prepare this compound solution for injection.

-

Administer a single dose of 5 µg/kg this compound or vehicle control to the mice before inducing ischemia.[3] The original study does not specify the route, but intraperitoneal or intravenous administration are common for such acute studies.

-

-

Induction of Myocardial Ischemia/Reperfusion:

-

Induce myocardial ischemia for 30 minutes, followed by 120 minutes of reperfusion.[3] This is typically achieved by ligating a coronary artery.

-

-

Assessment of Myocardial Injury:

-

After the reperfusion period, assess the extent of myocardial infarction. This can be done using techniques like TTC staining.

-

Collect heart tissue for molecular analysis of signaling pathways (e.g., AMPK, SIRT1, mTOR, p70S6K).[3]

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Skeletal Muscle

This compound stimulates glucose uptake in skeletal muscle primarily through the β2-adrenoceptor. This activation leads to the translocation of GLUT4 to the plasma membrane in an insulin-independent manner. The pathway involves mTORC2 but is independent of Akt and AMPK phosphorylation.[1]

Experimental Workflow for Acute SNS Activation Study

The following diagram illustrates a typical experimental workflow for studying the acute effects of this compound in mice.

Concluding Remarks

The provided application notes and protocols offer a detailed guide for the in vivo use of this compound in mice. Researchers should always adhere to their institution's guidelines for animal care and use. The specific dosages and administration routes may require optimization depending on the mouse strain, age, and the specific research question being addressed. Careful consideration of the experimental design, including appropriate control groups, is crucial for obtaining reliable and reproducible results.

References

- 1. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β3-adrenoceptor-mediated increased circulating transaminase levels in mice treated with its agonist BRL 37344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: BRL-37344 in Skeletal Muscle Cell Glucose Uptake Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-37344 is a synthetic compound initially identified as a selective β3-adrenergic receptor agonist.[1] However, extensive research has demonstrated that in skeletal muscle cells, its primary mechanism for stimulating glucose uptake is through the β2-adrenergic receptor (β2-AR).[2][3][4] This makes this compound a valuable tool for investigating insulin-independent glucose transport mechanisms in skeletal muscle, a critical area of research for conditions such as type 2 diabetes and obesity.

These application notes provide a comprehensive overview of the use of this compound in glucose uptake assays using skeletal muscle cell lines, such as L6 and C2C12 myotubes. Detailed protocols for cell culture, differentiation, and the glucose uptake assay itself are provided, along with a summary of expected results and the underlying signaling pathways.

Mechanism of Action

In skeletal muscle cells, this compound stimulates glucose uptake by binding to β2-adrenergic receptors.[2][3][4] This activation initiates a signaling cascade that leads to the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose import into the cell.[2][4][5]

A key feature of this compound's action is its divergence from the classical insulin signaling pathway. The this compound-mediated glucose uptake is independent of phosphoinositide 3-kinase (PI3K)/Akt signaling and AMP-activated protein kinase (AMPK) phosphorylation.[2][3][4] Instead, the pathway is dependent on the mammalian target of rapamycin complex 2 (mTORC2).[2][3][4]

Interestingly, while this compound is a partial agonist for cyclic AMP (cAMP) generation, it acts as a full agonist for GLUT4 translocation and glucose uptake, exhibiting similar potency and efficacy to the non-selective β-agonist isoprenaline.[2][4] A significant advantage of this compound is that, unlike isoprenaline, it does not induce classical β2-AR desensitization or β-arrestin recruitment, allowing for a more sustained signaling response.[3][4]

Data Presentation

This compound Activity in L6 Skeletal Muscle Cells

| Parameter | This compound | Isoprenaline (Comparator) | Reference |

| Glucose Uptake | |||

| pEC50 | 7.41 ± 0.2 | 7.45 ± 0.3 | [5] |

| Emax (% of basal) | 168.1 ± 4.6 | 186.8 ± 7.9 | [5] |

| cAMP Generation | |||

| pEC50 | 6.57 ± 0.1 | 8.44 ± 0.1 | [5] |

| Emax (pmol cAMP/well) | 6.9 ± 0.3 | 15.5 ± 0.5 | [5] |

Dose-Dependent Effects of this compound on Glucose Utilization in Isolated Rat Skeletal Muscle

| This compound Concentration | % Increase in Glucose Utilization (Soleus) | % Increase in Glucose Utilization (EDL) | Reference |

| 10⁻¹¹ M | ~30% | ~24% | [6] |

| 10⁻¹⁰ M | Significant increase | Significant increase | [6] |

| 10⁻⁹ M | Significant increase | Significant increase | [6] |

| 10⁻⁶ - 10⁻⁵ M | Inhibition up to 30% | Inhibition up to 30% | [6] |

Note: EDL stands for Extensor Digitorum Longus muscle.

Experimental Protocols

Protocol 1: Culture and Differentiation of L6 Myoblasts

This protocol describes the standard procedure for culturing L6 myoblasts and inducing their differentiation into myotubes, which are suitable for glucose uptake assays.

Materials:

-

L6 rat skeletal myoblasts

-

Growth Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin.

-

Differentiation Medium: High-glucose DMEM supplemented with 2% (v/v) Horse Serum and 1% (v/v) Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed L6 myoblasts in culture plates at a density of 5 x 10⁴ cells/cm².

-

Cell Growth: Culture the cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Differentiation: When the cells reach approximately 80-90% confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

-

Differentiation: Culture the cells in Differentiation Medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into multinucleated myotubes.

Protocol 2: 2-Deoxy-D-[³H]-Glucose Uptake Assay

This protocol details the steps for measuring glucose uptake in differentiated L6 myotubes upon stimulation with this compound.

Materials:

-

Differentiated L6 myotubes in culture plates

-

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂, 20 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO or water)

-

2-Deoxy-D-[³H]-glucose (radiolabeled glucose)

-

Unlabeled 2-deoxy-D-glucose

-

Insulin (positive control)

-

Cytochalasin B (inhibitor of glucose transport, for non-specific uptake control)

-

0.5 M NaOH

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Serum Starvation: Prior to the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

-

Pre-incubation: Wash the cells twice with warm KRH buffer.

-

Stimulation: Incubate the cells with KRH buffer containing the desired concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) or other compounds (e.g., insulin 100 nM as a positive control) for 30 minutes at 37°C. For negative controls, use vehicle alone. To determine non-specific uptake, pre-incubate a set of wells with Cytochalasin B (e.g., 10 µM) for 15 minutes prior to and during the stimulation step.

-